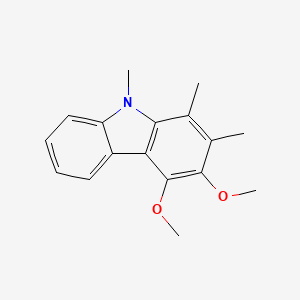
9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-: is a carbazole alkaloid. Carbazoles are a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound is characterized by the presence of three methyl groups and two methoxy groups attached to the carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protective groups and specific reagents such as n-butyllithium and tetramethylethylenediamine (TMEDA) can facilitate the regioselective functionalization of the carbazole core .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Scientific Research Applications
Chemistry: In chemistry, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It can be used to study the mechanisms of action of carbazole derivatives and their effects on biological systems .
Medicine: In medicine, carbazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties. 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- may be explored for its potential therapeutic applications .
Industry: Industrially, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the field of materials science .
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
- 3,6-Dimethoxy-9H-carbazole
- 9-ethyl-9H-carbazole-3-carbaldehyde
Comparison: Compared to other similar compounds, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is unique due to its specific substitution pattern. The presence of three methyl groups and two methoxy groups at specific positions on the carbazole ring imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
150692-75-4 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3,4-dimethoxy-1,2,9-trimethylcarbazole |
InChI |
InChI=1S/C17H19NO2/c1-10-11(2)16(19-4)17(20-5)14-12-8-6-7-9-13(12)18(3)15(10)14/h6-9H,1-5H3 |
InChI Key |
UAJCNJZXIVBDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1N(C3=CC=CC=C32)C)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



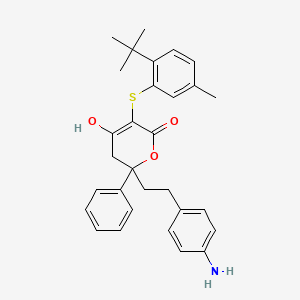
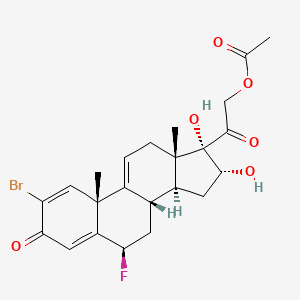
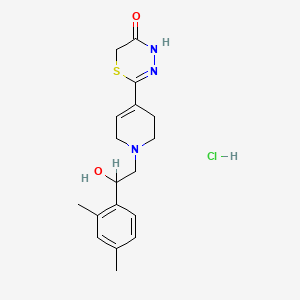
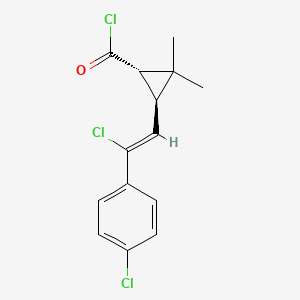
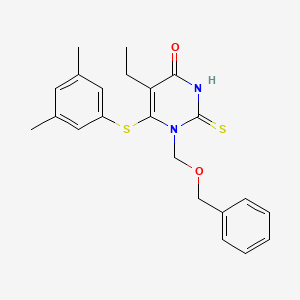
![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
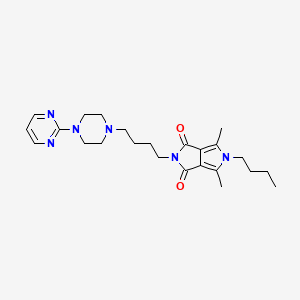
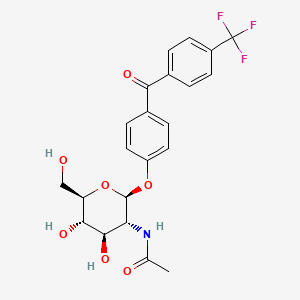
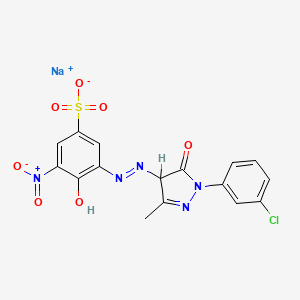


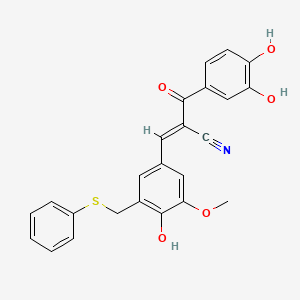
![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)
